10-Oxodec-8-enenitrile
Description
10-Oxodec-8-enenitrile is a nitrile-containing organic compound characterized by a 10-carbon chain with an oxo (keto) group at position 10 and an alkene (C=C) bond at position 6. Its molecular formula is C₁₀H₁₃NO, combining functional groups that confer reactivity for applications in organic synthesis, pharmaceuticals, or material science. The nitrile group (-CN) enhances polarity and stability, while the conjugated alkene and ketone groups may facilitate cyclization or electrophilic reactions.
Properties
CAS No. |
55500-52-2 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
10-oxodec-8-enenitrile |
InChI |
InChI=1S/C10H15NO/c11-9-7-5-3-1-2-4-6-8-10-12/h6,8,10H,1-5,7H2 |
InChI Key |
UXGKUOQEWVLCND-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC#N)CCC=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit data on 10-Oxodec-8-enenitrile. However, comparisons can be drawn to compounds with shared functional groups (nitriles, alkenes, ketones) or chain lengths. Below is a structured analysis:
Functional Group Analogues
Structural Analogues
- 8-Dimethanonaphthalene Derivatives (e.g., Endrin): Polycyclic structures with epoxide and chlorine substituents . Unlike this compound’s linear chain, these exhibit rigid, fused rings, influencing bioavailability and reactivity.
- Octafluoroisobutene: Fluorinated alkene with extreme toxicity . Contrasts with this compound’s non-fluorinated, ketone-containing structure.
Reactivity Trends
- Nitrile Group : Nitriles (e.g., acrylonitrile analogs) undergo hydrolysis to carboxylic acids or reduction to amines . This compound’s ketone and alkene may enable tandem reactions (e.g., Michael additions).
Research Findings and Data Gaps
Key Inferences
- Solubility : Likely low water solubility (similar to nitriles like benzonitrile) but soluble in organic solvents.
- Thermal Stability : Nitriles generally decompose above 200°C, but ketone conjugation may alter stability.
- Toxicity: Less acute toxicity than organochlorines (e.g., Endrin ) but may require handling precautions.
Unresolved Questions
- No synthesis, spectral data (NMR, IR), or thermodynamic properties (melting point, boiling point) are available in the provided evidence.
- Biological activity (e.g., enzyme inhibition) remains speculative.
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